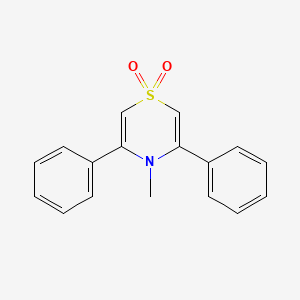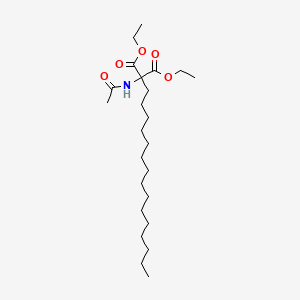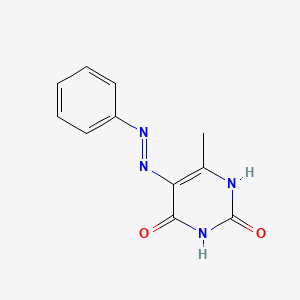
6-Methyl-5-phenylazouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-phenylazouracil is a heterocyclic compound that belongs to the class of uracil derivatives. Uracil derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a phenylazo group at the 5-position and a methyl group at the 6-position of the uracil ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-phenylazouracil typically involves the diazotization of aniline followed by coupling with 6-methyluracil. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product. For example, the reaction of 6-amino-1,3-dimethyluracil with aniline under diazotization conditions yields the phenylazouracil derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-phenylazouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The phenylazo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
6-Methyl-5-phenylazouracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 6-Methyl-5-phenylazouracil involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylazo group can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interfere with nucleic acid synthesis and function, contributing to its antiviral and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Phenylazouracil: Lacks the methyl group at the 6-position, which may affect its biological activity.
5-Methyl-6-phenylazouracil: Has the methyl group at the 5-position instead of the 6-position, leading to different chemical properties.
6-Methyl-5-phenyluracil: Lacks the azo group, resulting in different reactivity and biological effects.
Uniqueness
6-Methyl-5-phenylazouracil is unique due to the presence of both the phenylazo and methyl groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Properties
CAS No. |
15020-66-3 |
|---|---|
Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
6-methyl-5-phenyldiazenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N4O2/c1-7-9(10(16)13-11(17)12-7)15-14-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,16,17) |
InChI Key |
URAVGOKYTHIVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


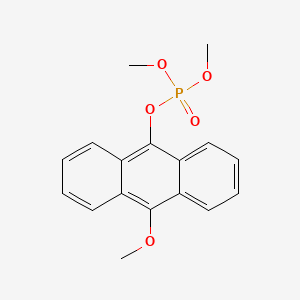
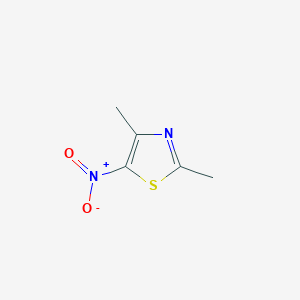
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

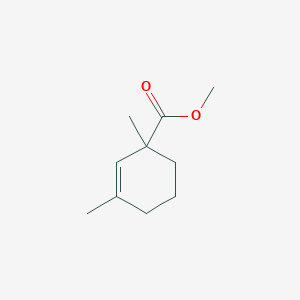

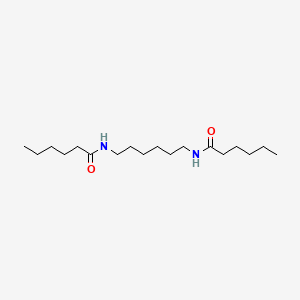
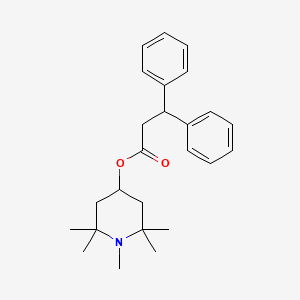
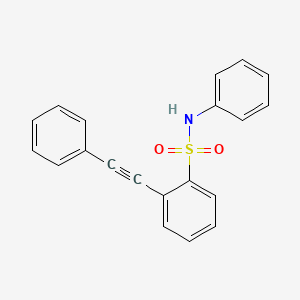
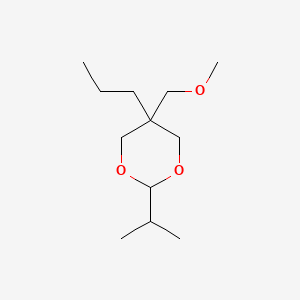
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)

